6-Bromo-3-cyano-2-methoxybenzoic acid
Description
Properties
CAS No. |
1807027-14-0 |
|---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
6-bromo-3-cyano-2-methoxybenzoic acid |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-5(4-11)2-3-6(10)7(8)9(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
SHEBKZLTZLRGEK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1C(=O)O)Br)C#N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of Substituents and Properties
*Inferred based on stability requirements of halogenated benzoic acids.
Key Comparative Insights
Substituent Effects on Acidity and Reactivity
- Cyano vs. Chloro/Fluoro/Methyl Groups: The cyano group (-CN) in the target compound is a stronger electron-withdrawing group (EWG) than chloro (-Cl), fluoro (-F), or methyl (-CH₃). This increases the acidity of the benzoic acid moiety compared to analogs like 3-bromo-6-chloro-2-methoxybenzoic acid or 4-bromo-3-methylbenzoic acid . For instance, the pKa of the target compound is expected to be lower (≈1.5–2.5) than that of 4-bromo-3-methylbenzoic acid (≈2.8–3.5), where the methyl group is electron-donating.
- Positional Effects :
The methoxy group at position 2 (target compound) vs. position 3 (6-bromo-2-fluoro-3-methoxybenzoic acid ) alters electronic distribution. A para-substituted methoxy group (relative to the carboxylic acid) may enhance resonance stabilization, whereas meta-substitution (as in the target) reduces this effect.
Solubility and Stability
- The cyano group improves solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to the methyl-substituted analog .
Hazard Profiles
- The target compound’s cyano group introduces risks of acute toxicity (H302) if ingested, which are absent in chloro- or methyl-substituted analogs .
- The chloro-substituted compound exhibits respiratory hazards (H335), likely due to volatilization, whereas the target compound’s solid-state form may reduce inhalation risks.
Preparation Methods
Bromination Reaction
- Starting Material : 3-Cyano-2-methoxybenzoic acid
- Brominating Agent : Bromine or N-bromosuccinimide (NBS)
- Conditions : Controlled temperature, possibly under reflux
- Purification : Recrystallization or chromatography
Alternative Routes
Other potential routes might involve the cyanation of a brominated methoxybenzoic acid derivative, followed by selective bromination. However, these methods require careful control of reaction conditions to achieve the desired regioselectivity.
Industrial Production Considerations
For industrial-scale production, optimizing reaction conditions to achieve higher yields and purity is crucial. This may involve:
- Continuous Flow Reactors : For efficient and controlled reactions
- Automated Systems : For precise temperature and reagent control
- Advanced Purification Techniques : Such as high-performance liquid chromatography (HPLC)
Data and Research Findings
While specific data on the synthesis of this compound is limited, related compounds provide valuable insights into potential synthesis challenges and opportunities.
Related Compounds
Challenges and Opportunities
- Regioselectivity : Achieving the correct bromination position is a significant challenge.
- Cost and Safety : Using less toxic and more cost-effective reagents is essential for industrial viability.
- Scalability : Methods must be adaptable to large-scale production without compromising yield or purity.
Q & A
Basic: What are the recommended synthetic strategies for preparing 6-Bromo-3-cyano-2-methoxybenzoic acid, and what methodological precautions are required?
Answer:
Synthesis of brominated benzoic acid derivatives often involves regioselective functionalization. For example, flow chemistry has been employed to synthesize structurally related x-bromo-2-formylbenzoic acids using isobenzofuran-1(3H)-ones as precursors . Adapting this approach, the cyano group could be introduced via nucleophilic substitution or cyanation reactions (e.g., using CuCN or Pd-catalyzed cyanation). Key precautions include avoiding toxic solvents like CCl₄ (commonly replaced with acetonitrile or DMF in flow systems) and ensuring anhydrous conditions to prevent hydrolysis of intermediates.
Basic: What analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Answer:
High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment (>95% purity is typical for research-grade compounds, as seen in brominated benzoic acid derivatives from Kanto Reagents) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are essential for structural confirmation. For instance, the methoxy group’s resonance in ¹H NMR (~δ 3.8–4.0 ppm) and the cyano group’s stretching vibration in FTIR (~2240 cm⁻¹) are diagnostic. Contradictions in spectral data (e.g., unexpected splitting patterns) should be resolved by cross-referencing with NIST-standardized spectra or computational simulations (DFT) .
Advanced: How can researchers optimize reaction conditions to improve the yield of the cyano group introduction in brominated benzoic acid derivatives?
Answer:
Cyanation efficiency depends on catalyst selection and solvent polarity. For example, Pd(PPh₃)₄ in DMF at 80°C has been effective for aryl halide cyanation. If low yields persist, consider:
- Temperature modulation : Higher temperatures (100–120°C) may enhance reactivity but risk decomposition.
- Additives : KI or phase-transfer catalysts (e.g., TBAB) can improve solubility of inorganic cyanide sources.
- Alternative reagents : Zn(CN)₂ or K₄[Fe(CN)₆] as safer cyanide donors.
These optimizations should be validated via design-of-experiment (DoE) frameworks to isolate critical factors .
Advanced: How should researchers analyze contradictory data arising from different synthetic routes (e.g., traditional vs. flow chemistry)?
Answer:
Contradictions in yield, purity, or byproduct profiles require systematic analysis:
- Comparative chromatography : Use HPLC to compare impurity profiles between methods .
- Kinetic studies : Flow chemistry often reduces side reactions due to precise residence time control, which can be quantified via reaction monitoring (e.g., in-line IR) .
- Statistical validation : Apply ANOVA to assess significance of differences in outcomes.
Iterative refinement of protocols, guided by principles of qualitative research contradiction analysis (e.g., triangulating data from multiple techniques), is critical .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Answer:
Recrystallization using ethanol/water mixtures is standard for benzoic acid derivatives, leveraging solubility differences. For complex mixtures, flash chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended. High-purity grades (>98%) may require preparative HPLC with C18 columns and acetonitrile/water mobile phases, as demonstrated for related brominated compounds .
Advanced: What computational approaches can predict the reactivity of this compound in further functionalization?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic aromatic substitution (EAS) reactivity. Key parameters include:
- Electrostatic potential maps : Identify electron-deficient regions (e.g., para to electron-withdrawing groups like CN).
- Activation energy barriers : Compare pathways for bromine displacement or methoxy group demethylation.
Validated against experimental data (e.g., substituent effects in brominated phenylacetic acids ), these models guide rational design of derivatives.
Advanced: How do steric and electronic effects of substituents (Br, CN, OMe) influence the acid dissociation constant (pKa) of this compound?
Answer:
The pKa is lowered by electron-withdrawing groups (CN, Br) and raised by electron-donating groups (OMe). Experimental determination via potentiometric titration in water/ethanol (1:1) should account for solvent effects. For comparison, 4-Bromo-2-methoxybenzoic acid derivatives exhibit pKa ~2.5–3.0, while cyano-substituted analogs may drop to ~1.8–2.2 .
Basic: What safety protocols are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
